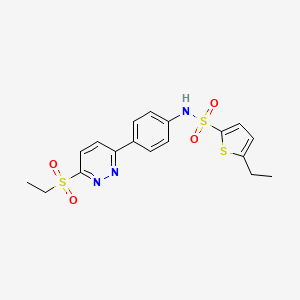

![molecular formula C13H22Cl2N4O B2629159 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride CAS No. 2137960-05-3](/img/structure/B2629159.png)

2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

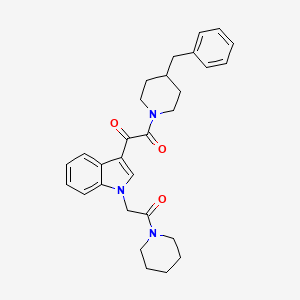

The compound “2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride” is a piperazine-based derivative . It is a metabolite of buspirone .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11 (10)15-13 (16-12)17-8-6-14-7-9-17;;/h14H,1-9H2, (H,15,16,18);2*1H . This indicates that the compound has a complex structure with multiple rings and functional groups. Physical And Chemical Properties Analysis

This compound has a molecular weight of 321.25 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Research has led to the synthesis of derivatives related to 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride, demonstrating antiproliferative activity against various human cancer cell lines. For instance, derivatives were evaluated for their effect using the MTT assay against cancer cell lines, with certain compounds showing good activity, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

Another significant application is in the development of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from related compounds. These newly synthesized compounds were tested against various microorganisms, showing high antimicrobial activity, which suggests a promising avenue for the development of new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Anti-inflammatory and Anticancer Activity

Derivatives incorporating the chemical structure of interest have been synthesized and evaluated for their anti-inflammatory and anticancer activities. These efforts have produced compounds with notable efficacy, including selective influence on cancer cell lines and remarkable anti-inflammatory activity. This research underscores the dual therapeutic potential of such derivatives in treating inflammation and cancer (Ghule, Deshmukh, & Chaudhari, 2013).

Monoamine Oxidase Inhibition

The pursuit of novel treatments for mood disorders has led to the synthesis of compounds designed as selective inhibitors of monoamine oxidase-A (MAO-A), an enzyme implicated in the pathophysiology of depression. Compounds derived from the core structure have exhibited significant inhibitory activity, presenting a potential for the development of new antidepressant medications (Kaya, Yurttaş, Sağlık, Levent, Özkay, & Kaplancıklı, 2017).

Estrogen Receptor Binding Affinity

The integration of pyrimidine-piperazine with chromene and quinoline has led to the synthesis of compounds with significant estrogen receptor binding affinity. This research contributes to the understanding of molecular interactions at the estrogen receptor, potentially informing the design of novel therapeutic agents for estrogen receptor-positive cancers (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-piperazin-1-yl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11(10)15-13(16-12)17-8-6-14-7-9-17;;/h14H,1-9H2,(H,15,16,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRDECPGEUYALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)N=C(NC2=O)N3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(prop-2-yn-1-yl)-N-[4-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2629079.png)

![N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629081.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2629083.png)

![N-(4-chlorophenyl)-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)

![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)

![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)